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Compound of Interest

4-Formyl-2-methoxyphenyl
Compound Name:
propionate

Cat. No.: B1348451

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 4-
Formyl-2-methoxyphenyl propionate (CAS No. 174143-90-9). The information presented
herein is essential for the characterization and quality control of this molecule in research and
development settings. This document summarizes predicted nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental
protocols for data acquisition, and provides a logical workflow for spectral analysis.

Chemical Structure and Properties

e |[UPAC Name: (4-formyl-2-methoxyphenyl) propanoate[1]
e Molecular Formula: C11H1204[1]

e Molecular Weight: 208.21 g/mol [1]

e SMILES: CCC(=0)OC1=C(C=C(C=C1)C=0)0CJ1]

Predicted Spectral Data

Due to the limited availability of public experimental spectra for 4-Formyl-2-methoxyphenyl
propionate, the following data tables are based on established principles of spectroscopy and
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analysis of structurally similar compounds. These predicted values serve as a reliable
reference for the identification and characterization of the compound.

Table 1: Predicted *H NMR Spectral Data

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
) Aldehyde proton (-
~9.90 Singlet 1H
CHO)
Aromatic proton (ortho
~7.50 Doublet 1H
to -CHO)
) Aromatic proton (ortho
~7.35 Singlet 1H )
to -O-Propionyl)
Aromatic proton (meta
~7.15 Doublet 1H
to -CHO)
_ Methoxy protons (-
~3.90 Singlet 3H
OCHs)
Methylene protons (-
~2.60 Quartet 2H
CHz2-)
~1.25 Triplet 3H Methyl protons (-CHs)

Table 2: Predicted **C NMR Spectral Data

Solvent: CDCIs, Reference: CDCls at 77.16 ppm
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Chemical Shift (6, ppm)

Assignment

~191.0 Aldehyde carbonyl carbon (-CHO)
~172.0 Ester carbonyl carbon (-C=0)
~152.0 Aromatic carbon attached to -O-Propionyl
~145.0 Aromatic carbon attached to -OCHs
~135.0 Aromatic carbon (quaternary)
~128.0 Aromatic CH (ortho to -CHO)
~125.0 Aromatic CH (meta to -CHO)
~112.0 Aromatic CH (ortho to -O-Propionyl)
~56.0 Methoxy carbon (-OCHs)

~28.0 Methylene carbon (-CHz-)

~9.0 Methyl carbon (-CHs)

Table 3: Predicted IR Spectral Data

Functional Group

Wavenumber (cm~—2) Intensity . .

Vibration
~2980-2850 Medium C-H stretch (aliphatic)
~2850-2750 Weak C-H stretch (aldehyde)
~1760 Strong C=0 stretch (ester)
~1700 Strong C=0 stretch (aldehyde)
~1600, ~1480 Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester and ether)

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (El)
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m/z (Mass-to-Charge
Ratio)

Relative Intensity

Proposed Fragment lon

208 High [M]* (Molecular lon)
180 Medium [M-COJ*
) [M - C3HsO]* (Loss of
151 High )
propionyl group)
123 Medium [M - C3Hs0O - COJ*
57 High [CsHsO]* (Propionyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 4-Formyl-2-

methoxyphenyl propionate. Instrument-specific parameters should be optimized by the

operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of 4-Formyl-2-methoxyphenyl propionate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Data Acquisition (*H NMR):

o Use a 400 MHz (or higher) NMR spectrometer.

o Acquire the spectrum at room temperature.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.
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» Data Acquisition (**C NMR):
o Use the same sample and spectrometer.
o Acquire the spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample

directly on the ATR crystal.

o Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g.,
dichloromethane), deposit a thin film on a KBr or NaCl plate, and allow the solvent to

evaporate.

o Data Acquisition:

[¢]

Use a Fourier-Transform Infrared (FTIR) spectrometer.

[e]

Collect the spectrum over a range of 4000-400 cm~2.

o

Co-add 16-32 scans to improve the signal-to-noise ratio.

Collect a background spectrum of the clean ATR crystal or salt plate prior to sample

[¢]

analysis.

Mass Spectrometry (MS)

e Sample Introduction and lonization:

o Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-
MS).
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o For GC-MS, dissolve the sample in a suitable solvent (e.g., ethyl acetate) and inject it into
the GC.

o Use Electron lonization (El) at 70 eV.

o Data Acquisition:
o Use a quadrupole or time-of-flight (TOF) mass analyzer.
o Scan a mass range of m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
4-Formyl-2-methoxyphenyl propionate.
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Caption: Workflow for the spectral analysis of 4-Formyl-2-methoxyphenyl propionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Formyl-2-methoxyphenyl propionate | C11H1204 | CID 2063321 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectral Analysis of 4-Formyl-2-methoxyphenyl
propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348451#spectral-data-nmr-ir-ms-of-4-formyl-2-
methoxyphenyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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